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Compound of Interest

Compound Name: 1-Methyl-cyclobutylamine

Cat. No.: B1316286

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 1-Methyl-cyclobutylamine (CsH11N), a compound of interest in chemical research and
drug discovery. Due to the limited availability of public experimental spectra for this specific
molecule, this document combines predicted data, established spectroscopic principles for
primary amines, and general experimental protocols.

Molecular and Spectroscopic Overview

1-Methyl-cyclobutylamine is a primary amine with a molecular weight of 85.15 g/mol . Its
structure consists of a cyclobutane ring with a methyl group and an amino group attached to
the same carbon atom. This arrangement presents a unique spectroscopic fingerprint. The
exact mass of the molecule is 85.089149355 Da[1].

Table 1: Mass Spectrometry Data for 1-Methyl-
cyclobutylamine

Parameter Value Reference
Molecular Formula CsH1iN [1]
Molecular Weight 85.15 g/mol [1]
Exact Mass 85.089149355 Da [1]
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Predicted and Expected Spectroscopic Data

While specific experimental spectra are not readily available in public databases, the following
sections detail the expected spectroscopic characteristics based on predictions and the known
behavior of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: A predicted *H NMR spectrum suggests the presence of multiplets for the cyclobutane
ring protons and a singlet for the methyl group protons. The protons on the carbons adjacent to
the nitrogen atom are expected to be deshielded and appear at a higher chemical shift. The
amine protons (NH-z) typically appear as a broad singlet, and its chemical shift can be
concentration and solvent-dependent.

13C NMR: The 13C NMR spectrum is expected to show distinct signals for the four different
carbon environments in the molecule: the quaternary carbon bonded to the methyl and amino
groups, the methyl carbon, and the two sets of methylene carbons in the cyclobutane ring. The
carbon atom bonded to the nitrogen will be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methyl-cyclobutylamine, as a primary amine, is expected to exhibit
characteristic absorption bands.

Expected IR Absorption Bands:

e N-H Stretch: Two medium intensity bands are anticipated in the region of 3400-3250 cm—!
corresponding to the symmetric and asymmetric stretching vibrations of the primary amine

group.

e C-H Stretch: Strong absorptions are expected just below 3000 cm~t due to the C-H
stretching of the alkyl groups.

e N-H Bend (Scissoring): A medium to strong band is expected in the range of 1650-1580
cm~L,

e C-N Stretch: A weak to medium absorption band is anticipated in the 1250-1020 cm~1* region.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1316286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 1-Methyl-cyclobutylamine is expected to show
a molecular ion peak (M*) at an m/z corresponding to its molecular weight (85). A key
fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking
of a C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable
iminium cation. For 1-Methyl-cyclobutylamine, the loss of an ethyl radical (CzHse) from the
ring would lead to a significant fragment ion.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for
a liquid amine sample like 1-Methyl-cyclobutylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A small amount of the neat 1-Methyl-cyclobutylamine sample is
dissolved in a deuterated solvent (e.g., CDCls, D20) in a standard 5 mm NMR tube. A
common concentration range is 5-25 mg of the compound in 0.5-0.7 mL of solvent.

 Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. Standard acquisition parameters are set, including the spectral width, acquisition
time, and relaxation delay.

o Data Acquisition: For *H NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 3C NMR, a larger number of scans is typically required due to the
lower natural abundance of the 13C isotope. Proton-decoupled 3C NMR is commonly
performed to simplify the spectrum.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are
referenced to an internal standard (e.g., tetramethylsilane, TMS, at O ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates
(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used by placing a drop of the liquid directly onto the ATR crystal.
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e Background Spectrum: A background spectrum of the empty salt plates or the clean ATR
crystal is recorded to subtract atmospheric and instrumental interferences.

o Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
A sufficient number of scans are co-added to achieve an acceptable signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile liquid like 1-Methyl-cyclobutylamine, direct injection via
a heated probe or introduction through a gas chromatograph (GC-MS) is suitable. For GC-
MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC.

« lonization: In the mass spectrometer, the sample molecules are ionized, typically using
Electron lonization (El) at 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, and a mass spectrum is
generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of an unknown compound like 1-Methyl-cyclobutylamine.
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Caption: A logical workflow for the spectroscopic analysis of 1-Methyl-cyclobutylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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